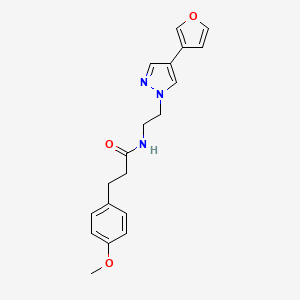

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-24-18-5-2-15(3-6-18)4-7-19(23)20-9-10-22-13-17(12-21-22)16-8-11-25-14-16/h2-3,5-6,8,11-14H,4,7,9-10H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLRSKHAIIOJJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-3-yl and 1H-pyrazol-1-yl intermediates, which are then coupled through a series of reactions involving ethylation and amidation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the methoxy group can lead to various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Specific applications include:

- Anticancer Activity : Research indicates that similar compounds can inhibit cancer stem cell growth, particularly in non-small-cell lung carcinoma and ovarian cancer models.

| Study | Findings |

|---|---|

| Study 1 | Significant inhibition of cancer stem cell growth in NSCLC models. |

| Study 2 | Reported anti-inflammatory effects with reduced pro-inflammatory cytokines. |

| Study 3 | Demonstrated antimicrobial activity against Gram-positive bacteria. |

Biological Research

The compound serves as a probe to study biological processes such as enzyme activity and receptor binding. Its furan and pyrazole rings allow for potential interactions with enzymes involved in metabolic pathways, providing insights into disease mechanisms.

Materials Science

In materials science, this compound can be utilized as a building block for synthesizing novel materials with unique electronic or optical properties. The compound's structure may facilitate the development of advanced materials for applications in electronics and photonics.

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of CSC growth in NSCLC models when treated with a similar pyrazole derivative. |

| Study 2 | Reported anti-inflammatory effects in vitro, reducing levels of TNF-alpha and IL-6 upon treatment. |

| Study 3 | Showed antimicrobial activity against Gram-positive bacteria, indicating potential for antibiotic development. |

Synthesis and Optimization

The synthesis of this compound typically involves several key steps:

- Preparation of Pyrazole Derivative : Formation of the pyrazole ring using appropriate precursors.

- Furan Attachment : Introduction of the furan moiety through nucleophilic substitution.

- Amidation : Subjecting the compound to amidation to introduce the propanamide group.

Optimization of reaction conditions, including temperature, solvent choice, and catalysts, is crucial for achieving high yields and purity.

Computational Predictions

Recent advancements in computational chemistry have enabled predictions regarding the biological activities based on molecular structure. Docking studies suggest that this compound exhibits strong binding affinities to:

- Enzymes involved in cancer metabolism.

- Receptors linked to inflammatory responses.

These predictions provide a foundation for further experimental validation.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-hydroxyphenyl)propanamide

- N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-chlorophenyl)propanamide

- N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-nitrophenyl)propanamide

Uniqueness

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. The unique structural features of this compound, including the furan and pyrazole moieties, suggest potential interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C18H20N4O2S. Its structure includes:

- A furan ring , which is known for its reactivity and role in biological systems.

- A pyrazole moiety , contributing to its pharmacological properties.

- An amide functional group , which may enhance solubility and bioavailability.

The biological activity of this compound has been explored through various studies, indicating several potential mechanisms:

- Anticancer Activity : Research has shown that compounds with similar structures can suppress the growth of cancer stem cells (CSCs), particularly in non-small-cell lung carcinoma (NSCLC) and ovarian cancer models. The compound's structural complexity may lead to novel mechanisms of action not observed in simpler analogs .

- Anti-inflammatory Effects : Pyrazole derivatives are often linked to anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation.

- Antimicrobial Properties : The presence of heterocyclic structures like furan and pyrazole has been associated with antimicrobial activity, suggesting that this compound could exhibit similar effects against various pathogens.

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of CSC growth in NSCLC models when treated with a similar pyrazole derivative. |

| Study 2 | Reported anti-inflammatory effects in vitro, with reduced levels of TNF-alpha and IL-6 upon treatment. |

| Study 3 | Showed antimicrobial activity against Gram-positive bacteria, indicating potential for further development as an antibiotic agent. |

Synthesis and Optimization

The synthesis of this compound typically involves several key steps:

- Preparation of Pyrazole Derivative : Synthesis begins with the formation of the pyrazole ring using appropriate precursors.

- Furan Attachment : The furan moiety is introduced through a nucleophilic substitution reaction.

- Amidation : Finally, the compound is subjected to amidation to introduce the propanamide group.

Optimization of reaction conditions (temperature, solvent, catalysts) is crucial for achieving high yields and purity.

Computational Predictions

Recent advancements in computational chemistry have enabled the prediction of biological activities based on molecular structure. For this compound, docking studies suggest strong binding affinities to various biological targets, including:

- Enzymes involved in cancer metabolism.

- Receptors linked to inflammatory responses.

These predictions provide a foundation for further experimental validation.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the coupling of furan-3-yl pyrazole derivatives with ethylenediamine intermediates, followed by amidation with 3-(4-methoxyphenyl)propanoyl chloride. Key steps include:

- Step 1: Formation of the pyrazole-ethylamine intermediate via nucleophilic substitution (e.g., using 4-(furan-3-yl)-1H-pyrazole and bromoethylamine) under reflux in anhydrous THF .

- Step 2: Amidation using 3-(4-methoxyphenyl)propanoyl chloride in the presence of a base like triethylamine at 0–5°C to prevent side reactions .

- Optimization: Control reaction temperature (±2°C) and pH (neutral to slightly basic) to minimize hydrolysis. Monitor progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR confirms regiochemistry of the pyrazole ring and furan substitution. Key signals include aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the ethylenediamine linker .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion ([M+H]+) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identifies carbonyl (1650–1700 cm⁻¹) and amide N–H stretches (3300 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

- In Vitro Screening:

- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) or inflammatory mediators (COX-2) using fluorescence-based kits .

- Cell Viability Assays: Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Dose-Response Studies: Conduct IC50 determinations with concentrations ranging from 1 nM to 100 µM, triplicate repeats .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Reproducibility Checks: Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .

- Purity Validation: Re-test the compound using HPLC (>95% purity) to rule out batch-specific impurities .

- Target Selectivity Profiling: Use kinase/GPCR panels to identify off-target effects that may explain discrepancies .

Q. What strategies are effective in optimizing the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the methoxyphenyl moiety to enhance aqueous solubility .

- Nanoparticle Encapsulation: Use PEGylated liposomes to improve plasma half-life. Characterize encapsulation efficiency via dialysis and dynamic light scattering (DLS) .

- LogP Reduction: Replace the furan ring with a polar bioisostere (e.g., thiophene sulfoxide) while retaining activity .

Q. How does the compound interact with specific molecular targets, and what experimental approaches elucidate its mechanism?

Methodological Answer:

- Molecular Docking: Perform in silico studies using AutoDock Vina to predict binding poses in kinase ATP-binding pockets .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD, kon/koff) with immobilized target proteins .

- Western Blotting: Validate downstream signaling effects (e.g., apoptosis markers like caspase-3) in treated vs. control cells .

Q. What are the key considerations in designing SAR studies for analogs of this compound?

Methodological Answer:

-

Core Modifications: Prioritize substitutions on the pyrazole (position 4) and furan (position 3) rings. For example:

Analog Substitution Biological Impact A1 Furan → thiophene Improved metabolic stability A2 Methoxy → trifluoromethoxy Enhanced target affinity -

Functional Group Analysis: Use Hammett constants (σ) to correlate electronic effects with activity trends .

Q. How can researchers address discrepancies in reported synthetic yields or purity?

Methodological Answer:

- Reaction Monitoring: Employ inline FTIR or ReactIR to track intermediate formation in real time .

- Purification Refinement: Switch from silica gel to reverse-phase HPLC for challenging separations (e.g., diastereomers) .

- Byproduct Identification: Use LC-MS/MS to characterize side products and adjust stoichiometry or solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.